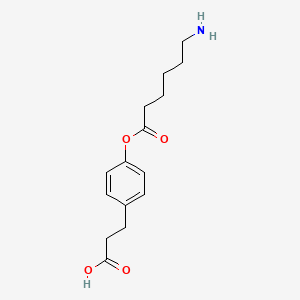

3-(4-(6-Aminocaproyloxy)phenyl)propionic acid

説明

特性

IUPAC Name |

3-[4-(6-aminohexanoyloxy)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c16-11-3-1-2-4-15(19)20-13-8-5-12(6-9-13)7-10-14(17)18/h5-6,8-9H,1-4,7,10-11,16H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAQFOQOMOXWCFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(=O)O)OC(=O)CCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60652428 | |

| Record name | 3-{4-[(6-Aminohexanoyl)oxy]phenyl}propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

760127-60-4 | |

| Record name | 3-{4-[(6-Aminohexanoyl)oxy]phenyl}propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Hydrogenation of Cinnamaldehyde

The phenylpropionic acid backbone is synthesized from cinnamaldehyde through a two-step process:

Step 1: Catalytic Hydrogenation to 3-Phenylpropanal

Cinnamaldehyde undergoes hydrogenation using a palladium-on-carbon (Pd/C) catalyst under mild conditions:

| Parameter | Optimal Value | Effect on Yield/Selectivity |

|---|---|---|

| Catalyst Loading | 0.01–0.5 wt% Pd | >99% conversion, >90% selectivity |

| Pressure | 4–8 MPa H₂ | Minimizes side alcohol formation |

| Solvent | Water (1–5 wt%) | Enhances catalyst activity |

| Temperature | 20–30°C | Prevents over-hydrogenation |

This step achieves near-quantitative conversion to 3-phenylpropanal, with residual cinnamaldehyde <0.2%.

Step 2: Oxidation to 3-Phenylpropionic Acid

3-Phenylpropanal is oxidized using molecular oxygen (air) without additional catalysts:

Key conditions:

Functionalization with 6-Aminocaproic Acid

Activation of 3-Phenylpropionic Acid

The carboxylate group of 3-phenylpropionic acid is activated as an NHS ester to facilitate amide bond formation:

Coupling with 6-Aminocaproic Acid

The NHS-activated ester reacts with the primary amine of 6-aminocaproic acid:

Optimization Parameters :

| Variable | Optimal Range | Impact |

|---|---|---|

| pH | 7.5–8.5 (bicarbonate buffer) | Maximizes amine nucleophilicity |

| Molar Ratio | 1:1.2 (acid:amine) | Compensates for hydrolysis losses |

| Reaction Time | 12–18 hours | Ensures complete conversion |

Post-reaction purification involves acid precipitation (pH 3–4) and recrystallization from ethanol/water mixtures, achieving >95% purity.

Alternative Synthetic Routes and Comparative Analysis

Direct Esterification Approach

A one-pot method using DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine):

Advantages :

-

No need for intermediate isolation

-

Higher atom economy

Limitations :

Enzymatic Synthesis

Lipase-catalyzed esterification in non-aqueous media:

| Enzyme | Source | Conversion Efficiency |

|---|---|---|

| Candida antarctica | Immobilized (Novozym) | 45–55% |

| Pseudomonas fluorescens | Free enzyme | 30–40% |

While environmentally friendly, enzymatic methods remain impractical for large-scale production due to moderate yields and high enzyme costs.

Industrial-Scale Production Considerations

Catalytic System Optimization

Recent patents highlight the use of potassium acetate as a selectivity enhancer during hydrogenation:

Solvent Recycling Strategies

-

Distillation Recovery : >90% DMF recovered via vacuum distillation

-

Waste Reduction : Coupling byproducts (e.g., NHS) precipitated and reused

Quality Control Metrics

| Parameter | Specification | Analytical Method |

|---|---|---|

| Purity | ≥98% | HPLC (C18 column) |

| Residual Solvents | <500 ppm | GC-MS |

| Heavy Metals | <10 ppm | ICP-OES |

化学反応の分析

3-(4-(6-Aminocaproyloxy)phenyl)propionic acid undergoes various chemical reactions, including :

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: It can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The amino group can participate in substitution reactions with reagents like acyl chlorides or sulfonyl chlorides, forming amides or sulfonamides.

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C15H21NO4

- Molecular Weight : 279.33 g/mol

- CAS Number : 760127-60-4

The compound features an aminocaproyloxy group attached to a phenyl ring, making it suitable for various biochemical applications, especially in protein labeling and affinity chromatography.

Biochemical Applications

- Protein Labeling

- Affinity Chromatography

- Peptide Synthesis

Case Study 1: Protein Labeling with Biotin

A study demonstrated the efficacy of 3-(4-(6-Aminocaproyloxy)phenyl)propionic acid in labeling insulin with biotin. The labeled insulin was successfully retrieved using immobilized avidin, showcasing the compound's utility in protein purification protocols. The release of biotin-labeled insulin was achieved without denaturing the protein, indicating its potential for sensitive biochemical applications .

Case Study 2: Affinity Purification

In another study, researchers employed this compound to create a novel affinity chromatography medium. The medium exhibited high binding capacity for various proteins, allowing for effective purification processes. The results indicated that proteins could be selectively eluted under mild conditions, preserving their functional integrity .

Data Tables

作用機序

The mechanism of action of 3-(4-(6-Aminocaproyloxy)phenyl)propionic acid involves the inhibition of cyclooxygenase (COX) enzymes . By inhibiting COX-1 and COX-2, it reduces the production of prostaglandins, which are mediators of inflammation, pain, and fever. This results in the alleviation of inflammatory symptoms and pain.

類似化合物との比較

3-(4-(6-Aminocaproyloxy)phenyl)propionic acid can be compared with other similar compounds such as :

Ibuprofen: Another NSAID with a similar mechanism of action but different chemical structure.

Naproxen: A widely used NSAID with a longer half-life and different pharmacokinetic properties.

Ketoprofen: An NSAID with similar anti-inflammatory and analgesic effects but different side effect profiles.

These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and its applications in various fields.

生物活性

3-(4-(6-Aminocaproyloxy)phenyl)propionic acid, also known as a phenylpropanoic acid derivative, has garnered attention in scientific research due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant case studies while providing a comprehensive overview of existing research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes an aminocaproic acid moiety attached to a phenyl group via a propionic acid backbone. The chemical formula can be denoted as , with a molecular weight of approximately 273.34 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It is believed to modulate enzyme activity and receptor interactions, which may lead to diverse pharmacological effects including:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of phenylpropionic acids exhibit antimicrobial properties, potentially inhibiting bacterial growth by disrupting cellular processes.

- Anti-inflammatory Effects : The compound may also play a role in reducing inflammation through the inhibition of pro-inflammatory cytokines and mediators.

- Antioxidant Properties : Its structure allows for scavenging of free radicals, thereby protecting cells from oxidative stress.

Biological Activity Overview

A summary of the biological activities associated with this compound is presented in the following table:

| Biological Activity | Description |

|---|---|

| Antimicrobial | Exhibits activity against various bacterial strains. |

| Anti-inflammatory | Inhibits the production of inflammatory cytokines. |

| Antioxidant | Scavenges free radicals and reduces oxidative stress. |

| Potential anticancer | May induce apoptosis in cancer cells through specific signaling pathways. |

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds, providing insights into the potential effects of this compound.

- Antimicrobial Studies : A study published in Journal of Antimicrobial Chemotherapy indicated that phenylpropanoic acid derivatives possess significant antibacterial properties against Gram-positive bacteria, suggesting potential applications in treating infections .

- Anti-inflammatory Research : Research highlighted in Pharmacology Reports demonstrated that compounds similar to this compound could effectively reduce inflammation in animal models by inhibiting cyclooxygenase (COX) enzymes, which are crucial for prostaglandin synthesis .

- Antioxidant Activity : A recent study published in Food Chemistry showed that certain phenylpropanoic acids exhibit strong antioxidant activity, which may protect against oxidative damage in cells .

Q & A

Q. What synthetic strategies are recommended for preparing 3-(4-(6-Aminocaproyloxy)phenyl)propionic acid with high purity?

Methodological Answer: The compound can be synthesized via a two-step process:

Esterification: React 3-(4-hydroxyphenyl)propionic acid with 6-aminocaproic acid using carbodiimide coupling agents (e.g., DCC or EDC) to form the ester linkage .

Purification: Employ flash chromatography (silica gel, eluent: methanol/dichloromethane gradient) followed by recrystallization in ethanol/water to achieve >95% purity. Monitor reaction progress via TLC (Rf ~0.3 in 10% methanol/DCM) and confirm purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile) .

Q. How can spectroscopic techniques (NMR, IR) validate the structure of this compound?

Methodological Answer:

Q. What solvent systems are optimal for solubility studies of this compound?

Methodological Answer: The compound exhibits amphiphilic properties due to its aromatic core and polar functional groups. Recommended solvents:

- Polar aprotic: DMSO, DMF (for stock solutions).

- Aqueous buffers: Adjust to pH 7–8 (using NaOH) to enhance solubility of the carboxylic acid group.

- Hydrophobic interactions: Test in micellar systems (e.g., SDS or Tween-80) for drug delivery applications .

Q. How does the reactivity of the aminocaproyloxy group influence experimental design?

Methodological Answer: The primary amine in the caproyl chain is susceptible to acylation and oxidation. To mitigate side reactions:

- Use inert atmospheres (N₂/Ar) during synthesis.

- Protect the amine with Boc groups during coupling steps, followed by deprotection with TFA .

Advanced Research Questions

Q. How can computational modeling (DFT, MD) predict interactions of this compound with biological targets?

Methodological Answer:

- Density Functional Theory (DFT): Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions. For example, the carboxylic acid group may interact with arginine residues in enzymes .

- Molecular Dynamics (MD): Simulate binding to lipid bilayers (e.g., POPC membranes) to assess permeability for drug delivery applications. Use GROMACS with CHARMM36 force fields .

Q. What experimental protocols assess the compound’s stability under physiological conditions?

Methodological Answer:

Q. How to optimize analytical methods (e.g., LC-MS) for quantifying this compound in complex matrices?

Methodological Answer:

Q. How to resolve contradictions in reported solubility or reactivity data?

Methodological Answer:

Q. What strategies enhance the compound’s utility in targeted drug delivery systems?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。